molecular formula C8H10O4 B13526366 3-(1,2-Dihydroxyethyl)benzene-1,2-diol CAS No. 67503-48-4

3-(1,2-Dihydroxyethyl)benzene-1,2-diol

Cat. No.: B13526366
CAS No.: 67503-48-4
M. Wt: 170.16 g/mol
InChI Key: SREMSBOBEXCXNR-UHFFFAOYSA-N
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Description

3-(1,2-Dihydroxyethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes. It is characterized by the presence of two hydroxyl groups attached to a benzene ring, along with an additional dihydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of benzene derivatives. One common method is the Dakin oxidation, where an ortho-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired dihydroxybenzene .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydroxylation of benzene or its derivatives. The process may use catalysts such as iron or copper salts to facilitate the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dihydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,2-Dihydroxyethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

    Industry: Used in the production of polymers, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, making it an effective antioxidant. It can neutralize free radicals and prevent oxidative damage to cells and tissues. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    Catechol (Benzene-1,2-diol): Similar structure but lacks the dihydroxyethyl group.

    Resorcinol (Benzene-1,3-diol): Different position of hydroxyl groups.

    Hydroquinone (Benzene-1,4-diol): Different position of hydroxyl groups.

Uniqueness

This additional functional group allows for more diverse chemical reactions and interactions compared to its simpler counterparts .

Properties

CAS No.

67503-48-4

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

3-(1,2-dihydroxyethyl)benzene-1,2-diol

InChI

InChI=1S/C8H10O4/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,9-12H,4H2

InChI Key

SREMSBOBEXCXNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(CO)O

Origin of Product

United States

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